Ethyl 4-(3-methylphenyl)sulfanylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)8-5-9-16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCXGXWNMOTVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Aromatic Ring:
Substituent Position: The position of the methyl group (currently at the 3-position) can be moved to the 2- or 4-position to explore how this impacts steric and electronic interactions with a hypothetical target.
Nature of Substituents: The methyl group could be replaced with other groups to modulate electronic properties (e.g., electron-withdrawing groups like -Cl, -CF₃, or electron-donating groups like -OCH₃) and steric bulk (e.g., -isopropyl, -tert-butyl). These changes would also alter the lipophilicity of the molecule.
Modification of the Sulfanyl Linkage:
Oxidation State: As previously discussed, oxidizing the thioether to a sulfoxide (B87167) or a sulfone introduces a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. researchgate.net This would significantly change the molecule's polarity and binding capabilities.
Linker Replacement: The sulfur atom could be replaced with other atoms or groups (e.g., oxygen to form an ether, or a methylene (B1212753) group -CH₂-) to assess the importance of the sulfur atom itself for any observed activity. Thioether linkages are often crucial in bioactive peptides for maintaining structure and improving stability. nih.govmdpi.com
Modification of the Ester and Butanoate Chain:
Ester Alkyl Group: The ethyl group of the ester can be replaced with other alkyl groups (e.g., methyl, propyl, benzyl) to explore the steric tolerance in a potential binding pocket.
Chain Length: The butanoate chain can be shortened or lengthened to alter the distance between the aryl group and the ester, optimizing the spatial orientation of these functional groups.
Functional Group Conversion: The ester could be converted to other functional groups such as an amide, a carboxylic acid, or an alcohol to investigate which pharmacophoric features are essential for activity.
The following table outlines potential design strategies for analogues:
| Molecular Component | Modification Strategy | Rationale |
| Aromatic Ring | Vary substituents (e.g., -H, -Cl, -F, -OCH₃) | Modulate electronic properties and lipophilicity. |
| Isomeric substitution (ortho, meta, para) | Probe steric and electronic requirements of a binding site. | |
| Sulfanyl (B85325) Linkage | Oxidation to sulfoxide (B87167) (S=O) or sulfone (SO₂) | Increase polarity, introduce hydrogen bond accepting capability. |
| Replacement with O, CH₂, NH | Evaluate the role of the sulfur atom in binding and stability. | |
| Butanoate Chain | Vary chain length (n=1, 2, 3, 4 carbons) | Optimize the distance and orientation of terminal groups. |
| Introduce rigidity (e.g., double bonds, rings) | Restrict conformational flexibility to identify active conformation. | |
| Ester Group | Vary alkyl substituent (R = Me, Pr, i-Pr, Bn) | Explore steric limits of a potential binding pocket. |
| Convert to other functional groups (-COOH, -CONH₂, -CH₂OH) | Determine essential pharmacophoric features (H-bond donor/acceptor). |
Advanced Spectroscopic and Analytical Methodologies in the Study of Ethyl 4 3 Methylphenyl Sulfanylbutanoate
Methodological Frameworks for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 4-(3-methylphenyl)sulfanylbutanoate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The butanoate chain would exhibit two methylene groups, appearing as triplets, with their chemical shifts influenced by the adjacent sulfur atom and carbonyl group. The aromatic protons of the 3-methylphenyl group would appear in the aromatic region, with their splitting patterns determined by their relative positions (ortho, meta, para) to the methyl and thioether substituents. The methyl group on the aromatic ring would appear as a singlet.
The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the aliphatic carbons of the butanoate chain, and the carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Two-dimensional NMR techniques are crucial for assembling the molecular fragments.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the butanoate chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.comethz.ch This is particularly useful for connecting the butanoate chain to the sulfur atom and the sulfur to the aromatic ring, as well as linking the carbonyl group to the ethyl ester moiety. hyphadiscovery.comethz.ch
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.)
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl -OCH₂- | ~4.1 (quartet) | ~60 |
| -C(O)-CH₂- | ~2.5 (triplet) | ~35 |
| -CH₂-CH₂-S- | ~2.7 (multiplet) | ~30 |
| -S-CH₂- | ~3.0 (triplet) | ~32 |
| Aromatic C-H | ~7.0 - 7.3 (multiplets) | ~125 - 138 |
| Aromatic C-S | N/A | ~135 |
| Aromatic C-CH₃ | N/A | ~139 |
| Aromatic -CH₃ | ~2.3 (singlet) | ~21 |
| Ester C=O | N/A | ~173 |
Application of Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and can provide insights into its conformational properties. researchgate.netscispace.com
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of specific bonds. The most prominent feature for this molecule would be the strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and butanoate groups would be visible just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-S (thioether) stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. mdpi.comiosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. acs.orgresearchgate.net The C-S and S-S (if disulfide impurities are present) stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. acs.org The C=O stretch is also Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment, aiding in the confirmation of the molecular structure.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Medium-Strong |
| Ester C=O Stretch | 1735 - 1750 | 1735 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Aliphatic C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium |
| Ester C-O Stretch | 1000 - 1300 | 1000 - 1300 | Strong |
| C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |
Mass Spectrometric Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound, and to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₁₃H₁₈O₂S) by comparing the exact measured mass with the calculated mass.
Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry is a "hard" ionization technique that causes the molecular ion to fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of various fragment ions. For this compound, key fragmentation pathways would include:
α-Cleavage: Breakage of the bond adjacent to the sulfur atom, leading to the formation of a stable benzyl-type cation or a sulfur-containing radical.
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester, resulting in a fragment corresponding to the loss of •OCH₂CH₃ (m/z 45).
McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Cleavage of the Butanoate Chain: Fragmentation at various points along the aliphatic chain.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ethyl ester, the 3-methylphenyl group, and the thioether linkage. ccsenet.orgresearchgate.netnih.gov
Table 3: Predicted Key Mass Spectrometric Fragments for this compound (Molecular Weight: 238.35)
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 238 | [C₁₃H₁₈O₂S]⁺• | Molecular Ion (M⁺•) |
| 193 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 165 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |
| 123 | [CH₃C₆H₄S]⁺ | Cleavage at the S-alkyl bond |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Further fragmentation of aromatic portion |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺• | McLafferty rearrangement product |
Chromatographic Separation Techniques (GC-MS, LC-MS) for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating this compound from impurities, which may include starting materials, reagents, by-products, or degradation products. iltusa.comroyed.inyoutube.com Coupling chromatography with mass spectrometry (GC-MS or LC-MS) allows for both the separation and identification of these components.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. alwsci.com The sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for assessing purity by comparing the peak area of the main compound to the total area of all detected peaks. royed.in It can also identify and quantify specific volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. alwsci.comchemass.si High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. alwsci.com The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is particularly valuable for identifying non-volatile impurities or degradation products that might be present in a sample of this compound. Different HPLC modes, such as reversed-phase chromatography, would be employed based on the polarity of the compound and potential impurities.
Both GC-MS and LC-MS are crucial tools in quality control, ensuring the compound meets required purity standards for any subsequent use. iltusa.com
Table 4: Comparison of Chromatographic Techniques for Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or mixture of solvents. |
| Primary Application | Purity assessment, analysis of residual solvents, and volatile impurities. | Purity assessment, impurity profiling of non-volatile by-products and degradants. |
X-ray Crystallography as a Method for Solid-State Structure Determination of this compound
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data yields precise information about:
Atomic Coordinates: The exact position of every atom (excluding hydrogens, which are typically inferred) in the crystal lattice.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. For example, the C-S-C bond angle in the thioether linkage and the geometry of the ester group can be precisely determined.
Conformation: The specific spatial arrangement (conformation) of the molecule in the solid state, including the torsion angles along the butanoate chain and the orientation of the phenyl ring relative to the rest of the molecule.
Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as van der Waals forces or C-H···O hydrogen bonds that stabilize the crystal structure.
While NMR determines the structure in solution, X-ray crystallography provides a static picture of the molecule in its lowest energy solid-state conformation. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies. The successful application of this method is entirely dependent on the ability to grow a single crystal of suitable quality.
Table 5: Illustrative X-ray Crystallographic Data for a Structurally Related Aromatic Sulfide (B99878) (Data for N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, provided for illustrative purposes of the type of data obtained. nih.gov)
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.6737 |
| b (Å) | 8.2831 |
| c (Å) | 22.3326 |
| V (ų) | 2899.37 |
| Z (molecules/unit cell) | 8 |
Theoretical and Computational Chemistry Studies on Ethyl 4 3 Methylphenyl Sulfanylbutanoate
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can predict a wide range of properties for Ethyl 4-(3-methylphenyl)sulfanylbutanoate, from its three-dimensional structure to its electronic characteristics.
Furthermore, DFT calculations yield valuable data on the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding how the molecule might interact with other chemical species. Key energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Molecular Properties of this compound using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -1027.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
| Dipole Moment (Debye) | 2.15 |
Note: The data in this table is representative of typical values obtained from DFT calculations and is intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.
For this compound, MD simulations can reveal the flexibility of the butyl chain and the rotational freedom around the various single bonds. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the molecule adapts its conformation in different environments. This is particularly important for understanding its behavior in solution. The simulations can identify the most populated conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.
MD simulations are also invaluable for studying intermolecular interactions. By placing multiple molecules of this compound in a simulation box, it is possible to study how they interact with each other. This can reveal tendencies for aggregation and the types of non-covalent interactions that dominate, such as van der Waals forces and dipole-dipole interactions. Such information is crucial for predicting the macroscopic properties of the substance, like its boiling point and solubility.
Conceptual Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. While a QSAR study requires a dataset of multiple compounds, the principles can be applied to understand which structural features of this compound and its analogues might be important for a specific activity.
In a hypothetical QSAR study on a series of analogues of this compound, various molecular descriptors would be calculated. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). For instance, a QSAR model could be developed to predict the inhibitory activity of these compounds against a particular enzyme. The model might reveal that the electronic properties of the substituted phenyl ring and the steric bulk of the ester group are critical for activity.
The development of a QSAR model typically involves selecting a set of relevant descriptors and using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. For example, the mechanism of its formation from 3-methylthiophenol and ethyl 4-bromobutanoate could be elucidated.
By using DFT, the reaction pathway can be mapped out, identifying the structures of the reactants, transition states, intermediates, and products. The activation energies for each step can be calculated, providing insights into the reaction kinetics and identifying the rate-determining step. For instance, the calculations could confirm whether the reaction proceeds via an SN2 mechanism and determine the energy barrier for this process.
Furthermore, computational studies can explore the reactivity of the thioether and ester functional groups within the molecule. For example, the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone could be investigated. The reaction mechanism, including the role of the oxidizing agent and the energetics of the transformation, can be computationally modeled. This provides a detailed understanding of the molecule's chemical behavior and potential degradation pathways.
Conceptual Applications and Design Principles Based on the Chemical Architecture of Ethyl 4 3 Methylphenyl Sulfanylbutanoate
Utilization as a Synthetic Building Block in Complex Organic Molecule Construction
The molecular architecture of Ethyl 4-(3-methylphenyl)sulfanylbutanoate makes it a promising starting material or intermediate in multi-step organic syntheses. Organosulfur compounds are valued as reagents for creating new and complex molecules. britannica.com The thioether and ester moieties can be selectively manipulated to build intricate molecular frameworks.
The thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule, or act as a leaving group in certain reactions. wikipedia.orgacsgcipr.org The ester functionality, on the other hand, is a classic handle for various transformations such as hydrolysis to a carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones or tertiary alcohols. wikipedia.org
A conceptual synthetic pathway could involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acid chloride. This reactive intermediate could then participate in Friedel-Crafts acylation or be used to form amide bonds in peptide synthesis. wikipedia.org The modular nature of such synthetic strategies allows for the systematic construction of a diverse library of compounds from this single precursor. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Ester | Hydrolysis | 4-(3-methylphenyl)sulfanylbutanoic acid |
| Ester | Reduction | 4-(3-methylphenyl)sulfanylbutan-1-ol |
| Ester | Grignard Reaction | Tertiary alcohol derivatives |
| Thioether | Oxidation | Ethyl 4-(3-methylphenyl)sulfinylbutanoate |
| Thioether | Oxidation | Ethyl 4-(3-methylphenyl)sulfonylbutanoate |
Exploration of this compound in the Design of Novel Organic Reagents or Ligands
The presence of a soft sulfur donor atom in the thioether linkage makes this compound a candidate for development into novel ligands for transition metal catalysis. Thioether-containing ligands have gained increasing attention for their ability to stabilize metal centers in various oxidation states and influence the outcome of catalytic reactions. thieme-connect.combohrium.comresearchgate.net
By modifying the ester group, for example, through conversion to a phosphine, amine, or N-heterocyclic carbene, a bidentate or "hemilabile" ligand could be designed. researchgate.net Such ligands, which contain both a strongly coordinating and a weakly coordinating site, can be particularly effective in catalysis by allowing for substrate binding and product release at the metal center. researchgate.net
For instance, reduction of the ester to an alcohol, followed by conversion to a phosphine, would yield a P,S-bidentate ligand. The electronic properties of this conceptual ligand could be fine-tuned by substitution on the aromatic ring, thereby influencing the catalytic activity of its metal complexes in reactions such as cross-coupling, hydrogenation, or hydroformylation. acsgcipr.org
Table 2: Conceptual Ligand Designs Derived from this compound
| Ligand Type | Conceptual Modification Pathway | Potential Catalytic Application |
|---|---|---|
| P,S-Bidentate | Ester reduction to alcohol, then conversion to phosphine | Cross-coupling reactions |
| N,S-Bidentate | Ester conversion to amide, then reduction to amine | Asymmetric hydrogenation |
Conceptual Roles in Polymer Chemistry as Monomers or Precursors (e.g., Thioester linkages)
The bifunctional nature of this compound suggests its potential as a monomer or a precursor to monomers for polymerization. Polymers containing thioether or thioester linkages in their backbone or as pendant groups can exhibit unique properties, including enhanced thermal stability, high refractive indices, and responsiveness to stimuli such as oxidation. warwick.ac.uknih.gov
One conceptual route to a polymer involves the transesterification of the ethyl ester with a diol to create a diol monomer bearing a pendant aryl thioether group. This new monomer could then be copolymerized with a diacid to form a polyester with regularly spaced thioether functionalities. Alternatively, hydrolysis of the ester to the carboxylic acid and reduction to the alcohol would create a hydroxy acid monomer suitable for self-condensation polymerization, yielding a poly(ether-thioether). acs.org
Furthermore, the thioester linkage itself is a valuable functional group in polymer chemistry. warwick.ac.uk While the parent compound is a thioether, it could be a precursor to a thioester-containing monomer. For example, cleavage of the aryl-sulfur bond and conversion of the resulting thiol to a thioester monomer could be envisioned. Poly(thioester)s are of interest due to their potential for degradability and their utility in bioconjugation and drug delivery applications. researchgate.netnih.govacs.org The thiol-ene "click" reaction is another powerful tool for synthesizing polymers from thiol- and ene-functionalized monomers, offering high efficiency and mild reaction conditions. researchgate.net
Table 3: Conceptual Polymerization Strategies Involving this compound Derivatives
| Polymer Type | Conceptual Monomer | Polymerization Method |
|---|---|---|
| Polyester with pendant thioether | Diol derived from the title compound | Polycondensation |
| Poly(ether-thioether) | Hydroxy acid derived from the title compound | Self-condensation |
Derivation of Chemical Probes for Fundamental Biological or Material Science Research (Conceptual Basis)
The structural motifs within this compound provide a conceptual starting point for the design of chemical probes. rsc.org Chemical probes are small molecules used to study and manipulate biological systems or materials. researchgate.netpageplace.de The design of such probes often involves incorporating a reporter group (e.g., a fluorophore or a biotin tag) and a reactive group for covalent attachment to a target. thermofisher.comthermofisher.com
The thioether moiety is known to be sensitive to oxidation by reactive oxygen species (ROS). nih.govnih.govresearchgate.net This property could be exploited to create a probe for detecting oxidative stress in biological systems. For example, the thioether could be incorporated into a fluorophore-quencher system, where oxidation of the sulfur atom disrupts the quenching and leads to a fluorescent signal.
The ester group can be modified to attach various reporter tags or reactive functionalities. For instance, the ester could be converted to a carboxylic acid, which is then coupled to a fluorescent dye or a photo-crosslinking group. The aromatic ring also provides a site for modification, allowing for the attachment of targeting groups that could direct the probe to specific locations within a cell or material. The principles of designing such probes focus on selectivity, biocompatibility, and the ability to generate a measurable signal upon interaction with the target. mdpi.comnih.gov
Table 4: Conceptual Design Elements for Chemical Probes from this compound
| Probe Component | Derivable from Parent Compound | Conceptual Function |
|---|---|---|
| Reactive Moiety | Oxidizable thioether | Sensing reactive oxygen species |
| Linker | Butanoate chain | Spatially separates reporter and reactive groups |
| Attachment Point | Ester/Carboxylic acid | Conjugation to reporter tags or targeting groups |
Future Research Directions and Emerging Trends in the Study of Ethyl 4 3 Methylphenyl Sulfanylbutanoate
Development of Innovative and Highly Efficient Synthetic Pathways
The synthesis of aryl sulfides has traditionally relied on methods such as the coupling of aryl halides with thiols, often requiring harsh conditions. nih.govorganic-chemistry.org Future research into the synthesis of Ethyl 4-(3-methylphenyl)sulfanylbutanoate is likely to focus on more modern, efficient, and sustainable methodologies that offer improvements in yield, substrate scope, and environmental impact.
Recent advancements in transition-metal catalysis, particularly with palladium, copper, and nickel, have revolutionized C–S bond formation. nih.govresearchgate.net Future synthetic strategies could move beyond traditional methods by employing catalyst systems that allow for the use of more readily available starting materials under milder conditions. For instance, the development of nickel-catalyzed cross-coupling reactions could provide a more cost-effective alternative to palladium-based systems for the synthesis of aryl thioethers. nih.gov
Furthermore, the field is moving towards thiol-free synthetic routes to avoid the use of odorous and toxic reagents. researchgate.netacs.org One such innovative approach involves the use of tetramethylthiourea (B1220291) as a sulfur source in a photochemical organocatalytic process that couples inexpensive alcohols with aryl chlorides. acs.org Another emerging strategy is the decarbonylative thioetherification, which allows for the use of ubiquitous carboxylic acids as precursors, offering novel synthetic disconnections. nih.gov The application of visible-light photoredox catalysis also presents a promising avenue for the direct C-H functionalization of arenes, thereby avoiding the need for pre-functionalized starting materials. beilstein-journals.org
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, is another green chemistry approach that could be explored for the synthesis of organosulfur compounds like this compound. nih.gov This solvent-free or low-solvent method offers rapid reaction times and can sometimes provide access to products that are difficult to obtain through traditional solution-based chemistry. nih.gov
A comparative overview of potential modern synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Starting Materials | Key Advantages | Catalyst/Reagent Examples |
| Advanced Cross-Coupling | 3-Methylphenylboronic acid and Ethyl 4-sulfanylbutanoate | High functional group tolerance, well-established | Pd or Cu complexes with specialized ligands |
| Thiol-Free Synthesis | 3-Methylchlorobenzene and a suitable butanoate precursor with a sulfur source | Avoids use of volatile and odorous thiols | Photoredox catalysts, tetramethylthiourea |
| Decarbonylative Coupling | A carboxylic acid precursor and a sulfur-donating reagent | Utilizes readily available starting materials, novel disconnection | Nickel or Palladium catalysts |
| Direct C-H Thiolation | m-Xylene and Ethyl 4-sulfanylbutanoate | Atom-economical, avoids pre-functionalization | Photoredox catalysts |
| Mechanochemistry | Aryl halide, elemental sulfur, and alkylating agent | Reduced solvent waste, rapid, potentially novel reactivity | Ball-milling apparatus |
Advanced Mechanistic Characterization of Complex Reactions Involving this compound
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For a molecule like this compound, future research could delve into the intricate mechanistic details of its formation and subsequent reactions.
For instance, in the context of photoredox-catalyzed C-S bond formation, detailed mechanistic studies could elucidate the nature of the key radical intermediates. Techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy could be employed to directly observe and characterize these short-lived species. Understanding the kinetics and thermodynamics of the catalytic cycle would enable the rational design of more efficient photocatalysts and reaction conditions.
Computational chemistry, particularly density functional theory (DFT), will undoubtedly play a pivotal role in these mechanistic investigations. DFT calculations can be used to map out the potential energy surfaces of proposed reaction pathways, identify transition states, and predict the influence of ligand and substrate structure on reaction outcomes. This in silico approach can provide insights that are difficult to obtain through experimental means alone and can guide future experimental work.
Furthermore, reactions involving the modification of the this compound backbone could be subject to advanced mechanistic scrutiny. For example, the selective oxidation of the sulfide (B99878) moiety to a sulfoxide (B87167) or sulfone is a common transformation for such compounds. masterorganicchemistry.com In-depth kinetic studies, coupled with isotopic labeling experiments, could unravel the precise mechanism of these oxidation reactions, particularly when employing novel, selective oxidizing agents.
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. rsc.orgnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. acs.orgsyrris.com
A continuous flow setup could be designed where the starting materials are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. This would not only facilitate the reaction but also simplify product purification, as the catalyst can be easily separated from the product stream. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates due to the small reaction volumes at any given time. rsc.org For example, reactions involving toxic gases or highly exothermic processes can be conducted with greater control in a flow reactor. rsc.org
Beyond synthesis, automated platforms can be employed for high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound. sigmaaldrich.com An automated synthesizer could systematically vary parameters such as catalyst, ligand, solvent, temperature, and stoichiometry, with online analysis providing real-time feedback. This approach can significantly accelerate the discovery of optimal reaction conditions compared to traditional one-at-a-time experimentation. Such platforms can also be used for the automated synthesis of a library of derivatives of this compound for screening in various applications. acs.orgsigmaaldrich.com
| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis |
| Scalability | Often challenging, requires large reactors | Readily scalable by extending run time | Primarily for small-scale library synthesis |
| Safety | Higher risk with hazardous materials | Enhanced safety due to small reactor volume | Reduced human error, contained systems |
| Reproducibility | Can be variable | High reproducibility due to precise control | High reproducibility |
| Optimization | Time-consuming, manual process | Can be faster than batch | Rapid, high-throughput optimization |
| Purification | Typically requires separate workup steps | Can integrate in-line purification | Often includes automated purification steps |
Exploration of its Potential in Supramolecular Chemistry and Self-Assembly (Conceptual)
The structural features of this compound—a polarizable sulfur atom and an ester group capable of hydrogen bonding—suggest its potential as a building block in supramolecular chemistry. Thioethers are known to coordinate with transition metals and can participate in self-assembly processes on surfaces. nih.govacs.org
Conceptually, the aryl sulfide moiety could be exploited for its ability to form self-assembled monolayers (SAMs) on gold surfaces. nih.gov The nature of the tolyl group and the butanoate chain would influence the packing and properties of such a monolayer. The ester group could be further functionalized to introduce other recognition motifs, allowing for the construction of more complex, multi-component assemblies. These organized molecular layers could have potential applications in nanoscience, such as in the development of sensors or molecular electronic devices.
In the realm of crystal engineering, the interplay of weak intermolecular interactions, such as C-H···π and C-H···O interactions involving the aromatic ring and the ester group, could be harnessed to direct the formation of specific crystalline architectures with desired properties. While the parent molecule itself may exhibit interesting solid-state packing, derivatives with additional functional groups could be designed to form predictable and robust supramolecular synthons.
Interdisciplinary Research Opportunities Bridging Organic Synthesis and Other Scientific Domains
The true potential of a molecule like this compound may be realized through interdisciplinary research that connects organic synthesis with other scientific fields.
Medicinal Chemistry: Aryl sulfides are a common motif in many biologically active compounds and pharmaceuticals. researchgate.net Future research could involve synthesizing a library of analogs of this compound and screening them for various biological activities. The lipophilic nature of the molecule suggests it could be a scaffold for developing agents that interact with biological membranes or hydrophobic pockets of proteins.
Materials Science: Organosulfur compounds are integral to the development of advanced materials, including polymers and functional organic materials. nih.gov For example, polymers incorporating the thioether linkage can exhibit unique thermal and optical properties. This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel sulfur-containing polymers. The presence of the ester group allows for further polymerization or modification through well-established ester chemistry.
Food and Flavor Science: Many organosulfur compounds are responsible for the characteristic flavors and aromas of foods, such as those in the Allium genus (garlic and onions). nih.govtandfonline.com While the specific sensory properties of this compound are not documented, future research could explore its potential as a flavor or fragrance ingredient. This would involve sensory panel evaluations and analytical studies to characterize its olfactory profile.
Agricultural Chemistry: The development of new pesticides and herbicides is an ongoing research endeavor. The structural features of this compound could be used as a starting point for the design of new agrochemicals. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a range of derivatives, could identify compounds with desirable biological activity and environmental profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(3-methylphenyl)sulfanylbutanoate, and what key reaction conditions govern their efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a two-step protocol may involve:
Thiolation : Reacting 3-methylthiophenol with a brominated butanoate precursor (e.g., Ethyl 4-bromo-2-methylbutanoate) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact yield. For instance, excess thiol (1.2–1.5 equiv.) improves conversion rates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm ester and aryl-thioether groups. Key signals include:
- Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂).
- Aromatic protons: δ 6.8–7.4 ppm (multiplet, 3-methylphenyl) .
- Mass Spectrometry : EI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₆O₂S: 248.3 g/mol) .
- FT-IR : Strong C=O stretch at ~1730 cm⁻¹ (ester), C-S stretch at ~650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions?
- Methodological Answer :
- Kinetic Control : Use slow addition of the thiol reagent to minimize side reactions (e.g., disulfide formation).
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency .
- Scale-Up Adjustments : Replace DMF with toluene/water biphasic systems for easier workup. Pilot runs with in-line FT-IR monitoring ensure reaction completion .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (e.g., phosphate vs. Tris-HCl) and incubation time. For example, sulfanylbutanoates show pH-dependent activity due to thioether protonation .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed ester or oxidized thioethers) that may interfere with assays. Reference standards for common impurities (e.g., Ethyl 4-hydroxybutanoate) are critical .
Q. How can crystallographic data (e.g., from SHELX refinement) clarify structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts.
- SHELXL Refinement : Use restraints for disordered ethyl or methyl groups. The "RIGU" command stabilizes geometry during least-squares refinement .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-S bond: ~1.81 Å) to confirm accuracy .
Q. What computational methods predict the pharmacokinetic behavior of this compound in drug discovery pipelines?
- Methodological Answer :
- ADMET Modeling : Tools like SwissADME estimate logP (~3.2), solubility (≈2.1 mg/mL), and CYP450 inhibition. Adjust parameters for thioether’s polarizability .
- MD Simulations : Run 100-ns trajectories in lipid bilayers to assess membrane permeability. The compound’s logD (pH 7.4) correlates with passive diffusion rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental C NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Simulate shifts using COSMO-RS for DMSO-d₆ vs. CDCl₃. For example, ester carbonyls shift upfield by ~1.5 ppm in DMSO .
- Tautomerism : Check for keto-enol equilibria in DMSO solutions, which alter δ values for α-carbons. Use H-C HSQC to confirm assignments .
Tables for Key Data
| Parameter | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 78–85% (2-step) | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| HPLC Purity | >99% (C18, MeCN/H₂O = 70:30) | |
| Crystallographic R-factor | <0.05 (SHELXL-refined) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
